molecular formula C14H16N2O5 B191533 3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate CAS No. 18525-25-2

3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate

Cat. No. B191533
CAS RN: 18525-25-2
M. Wt: 292.29 g/mol
InChI Key: LTEXAUVYLLADEB-BTJKTKAUSA-N
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Description

3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate (AEHIM) is a small molecule that has been studied extensively for its potential applications in scientific research. AEHIM is a derivative of indolium, a heterocyclic compound with a pyrrole-like structure. It has been used in a variety of research applications, including biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

1. Styrene–Maleic Acid Copolymer in Membrane Research

  • Application Summary: The styrene–maleic acid copolymer is used for the detergent-free solubilization of membrane proteins. This method allows for the extraction of membrane proteins directly from cells in a water-soluble form while conserving a patch of native membrane around them .
  • Methods of Application: The styrene–maleic acid copolymer solubilizes lipid bilayers in the form of nanodiscs that are bounded by the polymer .
  • Results or Outcomes: This method has been used to isolate and investigate membrane proteins. It has potential future applications for structural and functional studies on membrane proteins in a near-native environment and for characterizing protein–lipid and protein–protein interactions .

2. Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials

  • Application Summary: Tris(2-aminoethyl)amine (TAEA) is used to modify metal oxides (MgO, Al2O3, Nb2O5) to enhance their catalytic activity .
  • Methods of Application: TAEA is anchored on metal oxides via two methods: (i) direct anchoring of amine on metal oxide and (ii) anchoring of amine on metal oxide functionalized with (3-chloropropyl)trimethoxysilane .
  • Results or Outcomes: The obtained hybrid materials were tested in Knoevenagel condensation between furfural and malononitrile. The catalysts based on MgO showed superior activity in this reaction .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEXAUVYLLADEB-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate

CAS RN

18525-25-2
Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18525-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-ammonioethyl)-5-hydroxy-1H-indolium maleate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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